molecular formula C19H18N2O4 B2622140 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide CAS No. 683235-24-7

4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide

Numéro de catalogue B2622140
Numéro CAS: 683235-24-7
Poids moléculaire: 338.363
Clé InChI: OXUBMVKWQKPPEU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide, also known as KIRA6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer research. KIRA6 is a potent and selective inhibitor of the NF-κB essential modulator (NEMO) binding domain (NBD) of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the NF-κB pathway.

Mécanisme D'action

4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide is a selective inhibitor of the NEMO binding domain (NBD) of the IκB kinase (IKK) complex. The IKK complex is responsible for the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of the NF-κB pathway. Inhibition of the IKK complex by 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide prevents the phosphorylation and degradation of IκBα, leading to the inhibition of the NF-κB pathway.
Biochemical and Physiological Effects:
4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide has been shown to inhibit the activation of the NF-κB pathway in cancer cells, leading to decreased cell proliferation and increased apoptosis. In addition, 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide has been shown to have anti-inflammatory effects by inhibiting the activation of the NF-κB pathway in immune cells. 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide has also been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, by inhibiting the activation of the NF-κB pathway in immune cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide is its selectivity for the NEMO binding domain (NBD) of the IκB kinase (IKK) complex, which makes it a useful tool for studying the NF-κB pathway. However, one limitation of 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Orientations Futures

There are several future directions for the study of 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the investigation of the potential therapeutic applications of 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide in the treatment of various types of cancer and autoimmune diseases. Finally, further studies are needed to elucidate the precise mechanism of action of 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide and its effects on other signaling pathways.

Méthodes De Synthèse

4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide was first synthesized by researchers at the University of Tokyo in 2012. The synthesis of 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide involves a multistep process that includes the preparation of the key intermediate, 4-butoxy-N-(2-nitrophenyl)benzamide, followed by reduction of the nitro group to an amino group, and subsequent coupling with 1,3-dioxoisoindoline-5-carboxylic acid. The final product is obtained through purification by column chromatography.

Applications De Recherche Scientifique

4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer research. The NF-κB pathway plays a crucial role in the regulation of cell survival, proliferation, and apoptosis, and dysregulation of this pathway has been implicated in the development and progression of various types of cancer. 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide has been shown to inhibit the activation of the NF-κB pathway in cancer cells, leading to decreased cell proliferation and increased apoptosis.

Propriétés

IUPAC Name

4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-3-10-25-14-7-4-12(5-8-14)17(22)20-13-6-9-15-16(11-13)19(24)21-18(15)23/h4-9,11H,2-3,10H2,1H3,(H,20,22)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUBMVKWQKPPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.